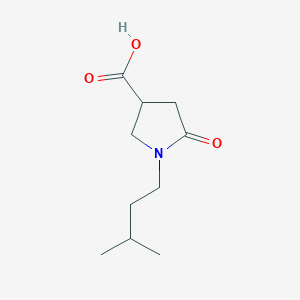

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)3-4-11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCHGSSOWADNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406479 | |

| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944648-73-1 | |

| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Anticipated Chemical Properties and Characterization of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a comprehensive technical overview of this compound, a novel derivative of the well-established 5-oxopyrrolidine-3-carboxylic acid core. While this specific molecule is not extensively cataloged in current chemical literature, this guide synthesizes data from closely related analogs to project its chemical properties, proposes a robust synthetic route, and outlines a comprehensive workflow for its empirical characterization. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the therapeutic and functional potential of substituted pyrrolidinone scaffolds.

Introduction: The Pyrrolidinone Core in Modern Chemistry

The 5-oxopyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, cyclic structure, combined with the presence of both a carboxylic acid and a lactam, provides a versatile platform for introducing diverse functionalities. Derivatives of this core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The N-substituent on the pyrrolidinone ring plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement.

This guide focuses on the N-(3-methylbutyl) substituted analog, a substitution pattern that introduces a moderately sized, lipophilic isoamyl group. This modification is anticipated to significantly influence the molecule's properties compared to smaller alkyl or aromatic substitutions.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| IUPAC Name | This compound | Based on standard nomenclature rules. |

| Molecular Formula | C10H17NO3 | Derived from the structure. |

| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned | This is a novel compound. |

| LogP (Octanol/Water) | ~0.5 - 1.5 | The 3-methylbutyl group will increase lipophilicity compared to the unsubstituted (LogP ≈ -1.2)[4] or N-methyl (LogP ≈ -1.0) analogs.[5] It is expected to be more lipophilic than the N-tert-butyl analog (LogP ≈ -0.1).[6] |

| Aqueous Solubility | Moderately Soluble | Increased lipophilicity from the isoamyl group will likely decrease aqueous solubility compared to the highly soluble parent compound. However, the presence of the carboxylic acid and lactam moieties should ensure some degree of water solubility, particularly at neutral or alkaline pH. |

| pKa | ~4.0 - 5.0 | The pKa of the carboxylic acid is not expected to be significantly altered by the distant N-alkyl substituent. This range is typical for carboxylic acids of this type. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature of the carboxylic acid and lactam groups, leading to strong intermolecular hydrogen bonding. |

| Melting Point | 100 - 150 °C | The introduction of the flexible 3-methylbutyl chain may disrupt crystal lattice packing compared to more symmetrical analogs, potentially leading to a lower melting point than highly crystalline derivatives. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a well-established and robust methodology: the Michael addition of an amine to itaconic acid. This method is a cornerstone for the synthesis of N-substituted pyroglutamic acid analogs.[1]

Reaction Scheme

Caption: Proposed synthesis of the target compound via Michael addition and subsequent cyclization.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Itaconic acid (1.0 eq)

-

3-Methylbutan-1-amine (isoamylamine) (1.1 eq)

-

Deionized water

-

Hydrochloric acid (for pH adjustment during workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a minimal amount of deionized water.

-

Amine Addition: Slowly add 3-methylbutan-1-amine to the stirred solution. The addition is exothermic, so cooling in an ice bath may be necessary to maintain control.

-

Reflux and Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. This provides the energy required for the intramolecular condensation and cyclization to form the lactam ring.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to protonate the carboxylic acid, causing it to precipitate if saturation is reached.

-

Extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve moderately polar organic molecules while being immiscible with water.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield the pure this compound.

Comprehensive Characterization Workflow

To rigorously validate the structure and purity of the newly synthesized compound, a multi-technique analytical approach is essential. Each technique provides a unique piece of the structural puzzle.

Caption: A comprehensive workflow for the analytical characterization of a novel compound.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the presence of the 3-methylbutyl group (characteristic doublet for the terminal methyls, a multiplet for the methine, and triplets for the CH2 groups). It will also show the diastereotopic protons of the pyrrolidinone ring.[3]

-

¹³C NMR: This will identify all unique carbon atoms, including the carbonyls of the lactam and carboxylic acid, and the carbons of the alkyl chain and the pyrrolidinone ring.[3]

-

2D NMR (COSY, HSQC): These experiments are crucial to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

-

-

Mass Spectrometry (MS):

-

Low-Resolution MS: Will confirm the molecular weight (m/z of [M+H]⁺ or [M-H]⁻).

-

High-Resolution MS (HRMS): Essential for confirming the elemental composition (molecular formula) by providing a highly accurate mass measurement.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

This will identify key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the lactam amide (~1650-1680 cm⁻¹).

-

Purity and Elemental Composition

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity.

-

Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C10H17NO3) within a narrow margin of error (±0.4%).

Potential Applications and Future Directions

The introduction of the N-(3-methylbutyl) group is a strategic modification that may enhance the compound's utility in several areas:

-

Drug Development: The increased lipophilicity could improve membrane permeability and bioavailability, making it a candidate for development as an antimicrobial or anticancer agent, similar to other derivatives.[1][3] The isoamyl group is a common feature in various bioactive natural products and pharmaceuticals.

-

Agrochemicals: Pyrrolidinone derivatives are used in agrochemical formulations.[7] The specific properties of this compound could be explored for applications as herbicides or fungicides.

-

Materials Science: As a chiral building block, it could be used in the synthesis of specialty polymers or as a ligand in asymmetric catalysis.[7][8]

Future research should focus on the stereoselective synthesis of this compound to isolate and test the biological activity of individual enantiomers, as biological targets are often highly sensitive to stereochemistry.

Safety and Handling

While specific toxicological data for this compound is unavailable, it is prudent to handle it with the same precautions as similar chemical entities. Based on data for related compounds, it should be considered a potential irritant.[4][5][6]

-

GHS Hazard Statements (Predicted):

-

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound represents a promising, yet unexplored, chemical entity. By leveraging established synthetic methodologies and a thorough characterization workflow, its properties can be fully elucidated. The predictive analysis presented in this guide, based on a solid foundation of data from analogous compounds, provides a strong starting point for researchers to synthesize, characterize, and ultimately unlock the potential of this novel molecule in drug discovery, agrochemicals, and materials science.

References

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Available from: [Link]

-

PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, the ability to precisely map the connectivity of atoms and identify functional groups is paramount. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid.

Pyroglutamic acid and its derivatives are significant chiral building blocks in the synthesis of bioactive molecules and natural products.[1][2] The N-substituted pyrrolidone core, as seen in our target molecule, is a prevalent motif in pharmaceuticals. This guide is designed for researchers and scientists, offering a logical, field-proven workflow that integrates multiple spectroscopic techniques. We will not only present protocols but also delve into the causal reasoning behind the experimental choices, ensuring a robust and self-validating analytical process.

Analytical Strategy and Foundational Data

Before commencing any analysis, a systematic approach is crucial. This involves predicting the expected spectroscopic features based on the proposed structure and using this information to guide data acquisition and interpretation. The overall workflow is designed to first confirm the molecular formula and then piece together the molecular fragments using a suite of complementary spectroscopic techniques.

Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol Degree of Unsaturation: 3 (indicating three rings and/or double bonds)

The structure contains a lactam (a cyclic amide), a carboxylic acid, and an N-linked alkyl chain. These features predict the presence of two C=O bonds, one O-H bond, and several distinct C-H environments, which will be our primary targets for spectroscopic identification.

High-Resolution Mass Spectrometry (HRMS)

3.1 Principle & Experimental Rationale

The first and most critical step in structure elucidation is to confirm the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.[3] ESI is chosen because it gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the molecular ion.[4] This allows for a very precise mass measurement of the intact molecule, which can be used to confirm a unique molecular formula.

3.2 Detailed Protocol: High-Resolution ESI-MS

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Analysis Mode: Operate in positive ion mode. The carboxylic acid and amide functionalities make the molecule readily protonated.

-

Ionization Source Parameters:

-

Capillary Voltage: Set to 3-5 kV.[5]

-

Nebulizing Gas (N₂): Adjust flow to produce a stable spray.

-

Drying Gas (N₂): Use a temperature of 250-350 °C to aid desolvation.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to <5 ppm.

3.3 Data Interpretation & Expected Results

The primary ion expected is the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated for this ion and compared against the experimentally observed mass.

| Parameter | Theoretical Value | Expected Observed Value (within 5 ppm) |

| Molecular Formula | C₁₀H₁₇NO₃ | N/A |

| Neutral Exact Mass | 199.12084 | N/A |

| [M+H]⁺ Ion Formula | C₁₀H₁₈NO₃⁺ | N/A |

| [M+H]⁺ Exact Mass | 200.12867 | 200.12867 ± 0.0010 |

A match between the theoretical and observed exact mass to within 5 ppm provides high confidence in the proposed elemental composition.[6] While ESI is a soft ionization technique, some fragmentation may occur. A characteristic fragmentation pattern for amides involves the cleavage of the N-CO bond.[7] The loss of the 3-methylbutylamine moiety would also be a potential fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1 Principle & Experimental Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by its bonds. Each functional group has a characteristic vibrational frequency. For our target molecule, we are particularly interested in identifying the C=O stretches of the carboxylic acid and the lactam, and the broad O-H stretch of the carboxylic acid.[8]

4.2 Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

4.3 Data Interpretation & Expected Results

The spectrum is analyzed for the presence of characteristic absorption bands.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches.[9] |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong and sharp. |

| Lactam (Amide) | C=O stretch | 1700-1650 | Strong and sharp (for a 5-membered ring).[10] |

| Alkyl Groups | C-H stretch | 2960-2850 | Sharp, medium-to-strong intensity. |

The presence of a very broad band from 3300-2500 cm⁻¹ is highly indicative of the hydrogen-bonded O-H in a carboxylic acid dimer.[11][12] The carbonyl region is expected to show two distinct peaks, one for the carboxylic acid and one for the lactam, confirming the presence of both functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the structure.[14]

5.1 Detailed Protocol: NMR Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve polar compounds and has a high boiling point.[15] Its residual proton signal appears around 2.50 ppm.[16]

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[17][18][19] Ensure the sample is fully dissolved.

5.2 ¹H NMR: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[20][21]

| Predicted Signal | # of Protons (Integration) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Assignment |

| a | 1H | Singlet (broad) | 12-13 | Carboxylic Acid OH |

| b | 1H | Multiplet | 3.5-3.7 | CH -COOH |

| c | 2H | Multiplet | 2.3-2.5 | CH ₂-C=O |

| d | 2H | Multiplet | 3.2-3.4 | N-CH ₂ |

| e | 2H | Multiplet | 1.4-1.6 | CH ₂-CH(CH₃)₂ |

| f | 1H | Multiplet | 1.6-1.8 | CH (CH₃)₂ |

| g | 6H | Doublet | 0.8-1.0 | CH(CH ₃)₂ |

5.3 ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment |

| 1 | 174-176 | C =O (Carboxylic Acid) |

| 2 | 173-175 | C =O (Lactam) |

| 3 | 45-50 | N-C H₂ |

| 4 | 38-42 | C H₂-CH(CH₃)₂ |

| 5 | 35-40 | C H₂-C=O |

| 6 | 33-38 | C H-COOH |

| 7 | 25-30 | C H(CH₃)₂ |

| 8 | 22-24 | CH(C H₃)₂ |

5.4 2D NMR: Assembling the Structure

2D NMR experiments are essential for establishing the connectivity between atoms.[22]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[23] This allows for the mapping of proton spin systems.

-

Expected Correlations:

-

A correlation between the proton at position b (CH-COOH) and the protons at c (CH₂-C=O).

-

Correlations within the isobutyl chain: d ↔ e ↔ f ↔ g .

-

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[24] This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

| Proton (¹H) | Correlated Carbon (¹³C) |

| b | 6 |

| c | 5 |

| d | 3 |

| e | 4 |

| f | 7 |

| g | 8 |

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most important for assembling the final structure. It shows correlations between protons and carbons that are two or three bonds away.[24] This allows us to connect the molecular fragments identified by COSY.

-

Key Expected Correlations:

-

From Hd (N-CH₂) to C2 (Lactam C=O): This correlation connects the isobutyl chain to the pyrrolidone ring via the nitrogen atom.

-

From Hc (CH₂-C=O) to C6 (CH-COOH): This confirms the connectivity within the pyrrolidone ring.

-

From Hb (CH-COOH) to C1 (Carboxylic Acid C=O): This links the methine proton to the carboxylic acid carbonyl.

-

From He to C3 (N-CH₂): This correlation further confirms the attachment of the isobutyl group to the nitrogen.

-

Data Synthesis and Final Confirmation

The structural elucidation is complete when all collected data points converge to support a single, unambiguous structure.

-

HRMS confirms the molecular formula C₁₀H₁₇NO₃.

-

FTIR confirms the presence of a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and a lactam (C=O at ~1680 cm⁻¹).

-

¹H and ¹³C NMR provide the correct number and types of proton and carbon environments.

-

COSY establishes the proton-proton connectivities, defining the pyrrolidone and isobutyl fragments separately.

-

HSQC links each proton to its directly attached carbon, allowing for confident carbon assignments.

-

HMBC provides the crucial long-range correlations that piece the fragments together, confirming the N-alkylation site and the position of the carboxylic acid group.

The collective, self-validating evidence from this multi-technique approach allows for the definitive structural assignment of the compound as this compound.

References

- Small molecule NMR sample prepar

- Singh, G., Sharma, A., & Singh, V. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

-

Bhardwaj, A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists. [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

Electrospray ionization high-resolution mass spectrometry (ESI HRMS) data... (n.d.). ResearchGate. [Link]

-

Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

-

Integrated Spectral Data Base System for Organic Compounds. (n.d.). SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

NMR sample preparation. (n.d.). University of Geneva. [Link]

-

Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). (2026). Oreate AI. [Link]

-

Theoretical NMR correlations based Structure Discussion. (2014). PubMed Central (PMC). [Link]

-

IR: carboxylic acids. (n.d.). University of Colorado Boulder. [Link]

-

DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. (2021). YouTube. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organomation.com [organomation.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. sites.uclouvain.be [sites.uclouvain.be]

- 20. researchgate.net [researchgate.net]

- 21. acdlabs.com [acdlabs.com]

- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

mass spectrometry of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document details the core principles, instrumentation, and methodologies required for the robust characterization and quantification of this molecule. We delve into the rationale behind experimental choices, from sample preparation and ionization techniques to the interpretation of fragmentation patterns observed in tandem mass spectrometry (MS/MS). The guide includes detailed, step-by-step protocols and predictive data to serve as a practical resource for laboratory application.

Introduction and Molecular Profile

This compound is a derivative of pyroglutamic acid, a cyclic amino acid. Such structures are of significant interest in pharmaceutical and metabolic research, often appearing as drug metabolites or synthetic intermediates. Accurate identification and quantification are critical for understanding pharmacokinetic profiles, ensuring manufacturing quality control, and exploring metabolic pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

Physicochemical Properties

A thorough understanding of the analyte's chemical properties is the foundation for developing a successful mass spectrometry method.[3]

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Average Molar Mass | 199.24 g/mol |

| Monoisotopic Mass | 199.12084 Da |

| Core Structure | N-substituted Pyroglutamic Acid |

| Key Functional Groups | Carboxylic Acid, Lactam (cyclic amide) |

The monoisotopic mass is the critical value for high-resolution mass spectrometry analysis.

Foundational Principles: Ionization and Instrumentation

The selection of an appropriate ionization technique is paramount for successfully transferring the analyte from the liquid phase to the gas phase as an intact ion.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (tertiary nitrogen in the lactam) sites, Electrospray Ionization (ESI) is the ideal choice.[4][5] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the precursor molecular ion.[6]

-

Positive Ion Mode ([M+H]⁺): The nitrogen atom within the lactam ring is a favorable site for protonation. This mode is expected to yield a strong signal and is often the primary choice for quantification.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group readily deprotonates, especially at neutral or basic pH, to form a stable carboxylate anion. This mode provides complementary structural information.

Mass Analyzer Selection

While various mass analyzers can be used, tandem quadrupole (triple quad, QqQ) and high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are most common.

-

Tandem Quadrupole (QqQ): This is the workhorse for quantitative analysis. Operating in Multiple Reaction Monitoring (MRM) mode, it offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[4]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide highly accurate mass measurements (typically <5 ppm error).[1] This capability is invaluable for confirming elemental composition and identifying unknown metabolites, as it significantly increases confidence in structural assignments.[2]

Mass Spectra and Fragmentation Analysis

The predictive analysis of mass spectra is crucial for identifying the compound and for developing robust quantitative methods.

Full Scan Mass Spectrometry (MS1)

In a full scan experiment, the primary goal is to identify the intact molecular ion. Based on the monoisotopic mass, the following ions are predicted:

| Ion Species | Mode | Predicted m/z | Rationale |

| [M+H]⁺ | Positive | 200.1281 | Protonation of the lactam nitrogen. |

| [M-H]⁻ | Negative | 198.1132 | Deprotonation of the carboxylic acid. |

| [M+Na]⁺ | Positive | 222.1100 | Adduct formation with sodium ions, common in ESI. |

| [M+K]⁺ | Positive | 238.0839 | Adduct formation with potassium ions. |

| [M+HCOO]⁻ | Negative | 244.1190 | Adduct with formate, often present in mobile phases. |

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion, generating a unique fingerprint of product ions that confirms the molecule's identity.[7] The fragmentation pathways are dictated by the molecule's structure, with cleavage occurring at the weakest chemical bonds.

The protonated molecule is expected to fragment through several key pathways involving the carboxylic acid group, the N-alkyl side chain, and the pyrrolidone ring.

Caption: Predicted fragmentation of this compound in positive ESI mode.

-

Loss of Water (H₂O): The initial loss of water from the carboxylic acid group is a very common fragmentation for such compounds, leading to a fragment at m/z 182.1 .

-

Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of carbon monoxide can occur, yielding a fragment at m/z 154.1 .

-

Side Chain Cleavage: Cleavage of the bond between the nitrogen and the 3-methylbutyl side chain can result in the loss of the neutral alkene (C₅H₁₀), producing a fragment corresponding to the protonated pyroglutamic acid core at m/z 128.1 .

-

Further Fragmentation: More complex rearrangements can lead to smaller fragments, such as m/z 84.1 , which may correspond to the protonated pyrrolidinone ring after loss of the side chain and carboxyl group.

Fragmentation of the deprotonated molecule is typically initiated at the negatively charged carboxylate group.

Caption: Predicted fragmentation of this compound in negative ESI mode.

-

Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂, resulting in a prominent fragment at m/z 154.1 . This is often the most intense product ion in negative mode.

-

Side Chain Cleavage: Similar to positive mode, cleavage of the N-alkyl bond can occur, resulting in the loss of the side chain and formation of a deprotonated pyroglutamic acid fragment at m/z 128.1 .

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for high-quality data. This section outlines a validated starting point for method development.

Caption: General experimental workflow for LC-MS analysis.

Step-by-Step Sample Preparation Protocol (Dilute-and-Shoot)

This protocol is a simple and effective starting point for relatively clean samples like reaction mixtures or for initial screening. For complex matrices like plasma, protein precipitation or solid-phase extraction (SPE) would be necessary to mitigate matrix effects.[8]

-

Prepare Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare Sample: Dilute the sample to be analyzed with the same initial mobile phase to ensure the analyte concentration falls within the calibration range.

-

Add Internal Standard (for quantitation): If available, add a stable isotope-labeled internal standard to all samples and standards at a fixed concentration. This is crucial for correcting variability during sample preparation and ionization.[9]

-

Vortex and Centrifuge: Vortex all solutions for 30 seconds. If any particulates are present, centrifuge at >10,000 x g for 5 minutes.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for injection.

Recommended LC-MS Method Parameters

Given the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and peak shape.[10]

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC, e.g., Amide or Silica phase (2.1 x 100 mm, 1.7 µm) | Retains polar analytes that are poorly retained on traditional C18 columns. |

| Mobile Phase A | Water with 0.1% Formic Acid + 10 mM Ammonium Formate | Promotes ionization and provides buffering. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component in HILIC. |

| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |

| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate. | A typical gradient for eluting polar compounds in HILIC mode. Must be optimized. |

| Injection Volume | 1 - 5 µL | Balances sensitivity with potential for column overloading. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

Mass Spectrometer Settings (Example for QqQ)

These are starting parameters and must be optimized for the specific instrument and analyte.

| Parameter | Positive Mode Setting | Negative Mode Setting |

| Ionization Mode | ESI+ | ESI- |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Source Temperature | 150 °C | 150 °C |

| Desolvation Temperature | 400 °C | 400 °C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| Collision Gas | Argon | Argon |

| Precursor Ion (Q1) | m/z 200.1 | m/z 198.1 |

| Product Ion (Q3) | m/z 154.1 / 128.1 | m/z 154.1 / 128.1 |

| Collision Energy | 15-25 eV (Optimize) | 10-20 eV (Optimize) |

Method Validation and Quality Control

For use in regulated environments or for reliable quantification, the developed method must be validated.[11] Key validation parameters include:

-

Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.[12]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: The suppression or enhancement of ionization due to co-eluting compounds from the sample matrix.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with a well-designed LC-MS/MS method. The use of ESI in both positive and negative modes provides robust precursor ions and complementary fragmentation data essential for confident structural confirmation. HILIC chromatography is recommended for optimal separation of this polar molecule. The protocols and predictive data herein serve as a validated starting point for researchers to develop and implement sensitive and specific assays for applications ranging from metabolic profiling to pharmaceutical quality control.

References

-

Chetyrkin, S. V., et al. (2011). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Vrkic, B., et al. (2011). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Khan, K. M., et al. (2021). A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid. ResearchGate. Available at: [Link]

-

Kolla, A. N., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

-

Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

-

Chetyrkin, S. V., et al. (2011). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available at: [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

-

Gertzen, C. G., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Helleday, J. (2022). Metabolite Profiling of Drugs using Mass Spectrometry. DiVA portal. Available at: [Link]

-

PubChemLite. (n.d.). 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

-

Lamsal, L., et al. (2016). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

-

Li, H., et al. (2022). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites. ResearchGate. Available at: [Link]

-

Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ren, Y., et al. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

-

Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Technology Association. Available at: [Link]

-

Patel, K., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

-

Stanford University Mass Spectrometry. (2020). Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

Nagai, H., et al. (2017). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

MDPI. (2023). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Available at: [Link]

-

Ren, Y., et al. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. ijpras.com [ijpras.com]

- 3. tecan.com [tecan.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 7. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opentrons.com [opentrons.com]

- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 10. waters.com [waters.com]

- 11. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater [mdpi.com]

A Comprehensive Technical Guide to 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

For Immediate Release

This technical guide provides an in-depth overview of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a detailed exploration of its nomenclature, synthesis, predicted properties, and potential therapeutic applications.

Chemical Identity and Nomenclature

The compound in focus is systematically named This compound according to IUPAC nomenclature guidelines. The "3-methylbutyl" substituent is also commonly referred to as "isopentyl" or "isoamyl." Consequently, this molecule may be identified by several synonyms.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Synonym | 1-Isopentyl-5-oxopyrrolidine-3-carboxylic acid |

| Synonym | 1-Isoamyl-5-oxopyrrolidine-3-carboxylic acid |

| Synonym | N-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid |

The core structure, a pyrrolidinone ring with a carboxylic acid at the 3-position, is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its role as a versatile synthetic intermediate.

Synthesis and Mechanism

The primary route for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid. This reaction proceeds via a tandem Michael addition and cyclization mechanism. In the case of this compound, the synthesis is achieved through the reaction of isoamylamine (3-methyl-1-butanamine) with itaconic acid.

The reaction is typically performed by refluxing a mixture of the primary amine and itaconic acid, often in the presence of water or another suitable solvent. The initial step is a nucleophilic 1,4-addition (Michael addition) of the amine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular amidation, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the five-membered lactam ring and the elimination of a water molecule.

Figure 1: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and isoamylamine (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent, such as water or ethanol, to facilitate the reaction. The concentration should be adjusted to ensure efficient mixing and heat transfer.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be predicted based on its structure and data from analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

| XLogP3 | ~1.5 - 2.5 |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (two from the carboxylic acid, one from the lactam) |

Potential Applications in Drug Discovery and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents at the N-1 position allows for the fine-tuning of their pharmacological profiles.

Antimicrobial and Anticancer Agents

Recent studies have highlighted the potential of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. These compounds have demonstrated efficacy against a range of pathogens and cancer cell lines. The 3-methylbutyl substituent in the title compound introduces a lipophilic alkyl chain, which could influence its membrane permeability and interaction with biological targets. Further investigation into the antimicrobial and cytotoxic properties of this compound and its derivatives is warranted.

Central Nervous System (CNS) Applications

The pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, which are known to modulate cognitive function. While the direct CNS effects of this compound have not been reported, its structural similarity to other neurologically active compounds suggests that it could be a valuable starting point for the design of novel CNS-targeting agents.

Figure 2: Potential research applications of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of known importance in medicinal chemistry. While specific data for this particular derivative is limited, the established synthetic route and the known biological activities of related compounds suggest that it holds potential for further investigation in the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and other N-alkylated 5-oxopyrrolidine-3-carboxylic acids.

References

-

PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Paytash, F. et al. (1950). Reaction of Primary Amines with Itaconic Acid. Journal of the American Chemical Society, 72(3), 1415-1416.

- Imamura, K. et al. (2004). A Novel and Efficient Synthesis of 4-Carboxypyrrolidones from Itaconic Acid and Primary Amines. Chemical & Pharmaceutical Bulletin, 52(1), 63-73.

- Simitriedis, K. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988.

- Al-Blewi, F. F. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791.

Methodological & Application

Application Notes and Protocols for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Derivatives of this structure have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5] The substituent at the N-1 position of the pyrrolidinone ring plays a crucial role in modulating the pharmacological profile of these compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a specific analog, 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. While extensive research on this particular derivative is not yet prevalent in publicly accessible literature, the protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for investigation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H17NO3 | [6] |

| Molecular Weight | 199.2469 g/mol | [6] |

| Synonyms | 1-Isopentyl-5-oxopyrrolidine-3-carboxylic acid | [6] |

| CAS Number | 944648-73-1 | [6] |

| Purity | 95% (typical) | [6] |

Potential Therapeutic Areas and Mechanism of Action (Hypothesized)

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

-

Antimicrobial Agent: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][7][8] The proposed mechanism for some analogs involves the disruption of bacterial biofilm formation.[2][8]

-

Anticancer Agent: Several studies have reported the in vitro anticancer activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, including non-small cell lung adenocarcinoma.[4][5][9]

-

Anti-inflammatory Agent: The core scaffold has been explored for its potential to inhibit inflammatory pathways. For instance, some derivatives have been screened for their activity against matrix metalloproteinases (MMPs).[1]

The lipophilic 3-methylbutyl (isopentyl) group on the nitrogen atom may influence the compound's cell permeability and interaction with biological targets. It is hypothesized that this group could enhance the compound's ability to cross cellular membranes, potentially leading to increased potency in cell-based assays.

Experimental Workflows and Protocols

The following section details experimental protocols to screen for and characterize the biological activity of this compound.

General Workflow for Biological Screening

Caption: General workflow for the biological screening of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is adapted from methodologies used for similar 5-oxopyrrolidine-3-carboxylic acid derivatives and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.[2][7]

I. Principle

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

II. Materials

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Control antibiotics (e.g., Ampicillin, Ciprofloxacin)

III. Step-by-Step Methodology

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation:

-

Culture bacteria overnight in CAMHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the compound stock solution in CAMHB in the 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Also, include a solvent control (bacteria with the highest concentration of DMSO used).

-

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

IV. Data Interpretation

| Result | Interpretation |

| Low MIC value | Potent antimicrobial activity |

| High MIC value | Low or no antimicrobial activity |

| Growth in solvent control | DMSO concentration is not inhibitory |

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line, a common method for evaluating similar compounds.[9]

I. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

II. Materials

-

This compound

-

Human cancer cell line (e.g., A549 - non-small cell lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Multi-well plate reader

III. Step-by-Step Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

IV. Data Analysis

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in various therapeutic areas. The protocols provided in this application note offer a robust framework for initiating the investigation of its biological activities. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to further explore the mechanistic underpinnings of any observed activities.

References

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 668. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. [Link]

-

13575 Chenille Dr, Port Charlotte, FL 33981. (n.d.). Realtor.com. [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

-

This compound, 95% Purity, C10H17NO3, 1 gram. (n.d.). CP Lab Safety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal building block for the synthesis of complex molecular architectures with specific pharmacological activities.[1] Derivatives of this core have demonstrated a wide spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of chirality at the C3 position further enhances its utility, allowing for the stereoselective synthesis of drug candidates, a critical aspect in modern pharmacology where the biological activity of enantiomers can differ significantly.[5]

This technical guide focuses on 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable chiral building block for the synthesis of novel therapeutic agents. The N-linked 3-methylbutyl (isopentyl) group provides lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile, such as its ability to cross cell membranes. This document provides detailed protocols for the synthesis of the racemic compound, methods for its chiral resolution, and discusses its potential applications in drug development.

Physicochemical and Spectral Properties

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Melting Point | Expected to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| pKa | ~4-5 (for the carboxylic acid) |

Expected NMR Spectral Data (in CDCl₃):

-

¹H NMR: Chemical shifts (δ) are expected for the N-CH₂, pyrrolidine ring protons (CH₂, CH), isobutyl group protons (CH₂, CH, CH₃), and the carboxylic acid proton (COOH).

-

¹³C NMR: Resonances are anticipated for the carbonyl carbons (C=O), the carboxylic acid carbon (COOH), and the aliphatic carbons of the pyrrolidine ring and the isobutyl side chain.

Expected Mass Spectrometry Data:

-

ESI-MS: [M+H]⁺ at m/z 199.12, [M-H]⁻ at m/z 197.11.

Synthesis of Racemic this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[2] This one-pot reaction is efficient and proceeds with good yields.

Figure 1: General workflow for the synthesis of the racemic product.

Protocol: Synthesis of Racemic this compound

Materials:

-

Itaconic acid

-

3-Methylbutylamine (Isoamylamine)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (13.0 g, 0.1 mol) in 100 mL of deionized water.

-

Addition of Amine: To the stirred solution, add 3-methylbutylamine (8.7 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic this compound as a white to off-white solid.

Expected Yield: 70-85%

Causality behind Experimental Choices:

-

Solvent: Water is an excellent, environmentally benign solvent for this reaction, facilitating the dissolution of the starting materials and the intramolecular cyclization.

-

Reflux: Heating the reaction mixture is necessary to provide the activation energy for both the Michael addition and the subsequent lactam formation.

-

Acidification: Acidification of the reaction mixture protonates the carboxylate, rendering the product less water-soluble and facilitating its extraction into an organic solvent.

Chiral Resolution of this compound

The separation of the enantiomers of a racemic carboxylic acid is a critical step in the development of chiral building blocks. Two common methods for this are diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).

Sources

- 1. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Five-Membered Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological relevance.[1] This inherent bioactivity, coupled with its favorable physicochemical properties, has made the pyrrolidine motif a cornerstone in the design and development of a multitude of therapeutic agents.[2]

This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the application of pyrrolidine derivatives across key therapeutic areas. We will delve into the mechanistic rationale behind their use, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present data that underscores their therapeutic potential.

I. The Versatility of the Pyrrolidine Scaffold: A Structural Perspective

The utility of the pyrrolidine ring in drug design can be attributed to several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding pocket.

-

Chirality: The presence of stereocenters is a hallmark of many pyrrolidine-based drugs, allowing for the fine-tuning of target selectivity and potency.

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, along with the overall polarity of the ring, can enhance aqueous solubility and improve pharmacokinetic profiles.

-

Synthetic Tractability: The ready availability of chiral starting materials, most notably L-proline and its derivatives, provides a robust foundation for the stereoselective synthesis of complex pyrrolidine-containing molecules.[1]

II. Application in Antiviral Drug Discovery

Pyrrolidine derivatives have emerged as a particularly fruitful class of compounds in the fight against viral infections, most notably against the Hepatitis C virus (HCV). Many of these agents function as potent inhibitors of viral proteases, enzymes that are critical for the replication of the virus.

Featured Application: Inhibition of HCV NS3/4A Protease

A prominent example of a pyrrolidine-containing antiviral is Daclatasvir , a highly effective inhibitor of the HCV NS5A protein.[1] However, to illustrate a common synthetic and evaluation workflow, we will focus on the broader class of pyrrolidine-based HCV NS3/4A protease inhibitors. The core principle involves designing a molecule that can fit into the active site of the protease, blocking its function and thereby halting viral replication.

Protocol 1: Synthesis of a Pyrrolidine-Based Antiviral Core Structure

This protocol outlines the synthesis of a key pyrrolidine-based intermediate that serves as a building block for various antiviral compounds. The synthesis starts from the readily available and chiral L-proline.

Objective: To synthesize (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for various DPP-IV inhibitors with potential crossover applications in antiviral research.

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (25% in water)

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Diisopropyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

N-Chloroacetylation of L-proline:

-

Suspend L-proline (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add chloroacetyl chloride (1.5 equivalents) dropwise at room temperature.

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and dilute with water.

-